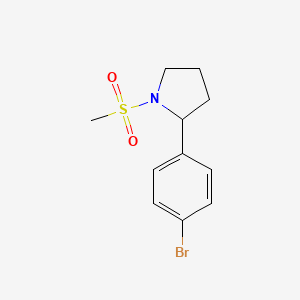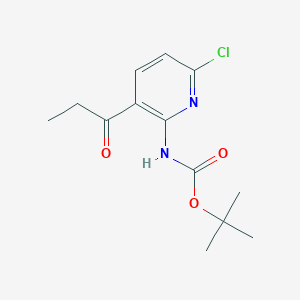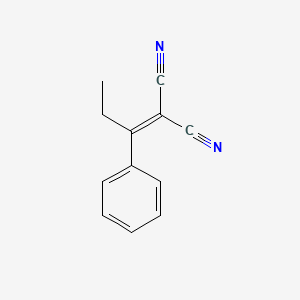
4,4-Diphenylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenylbutan-2-amine is an organic compound with the molecular formula C16H19N. It is a derivative of diphenylpropylamine and is known for its complex structure and diverse applications in scientific research and industry.
準備方法
The preparation of 4,4-Diphenylbutan-2-amine involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield this compound.
化学反応の分析
4,4-Diphenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Methylation: As mentioned in the preparation methods, methylation is a key reaction in its synthesis.
科学的研究の応用
4,4-Diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diphenylbutan-2-amine involves its interaction with molecular targets and pathways. It is known to act as a ligand for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on its specific application .
類似化合物との比較
4,4-Diphenylbutan-2-amine can be compared with other similar compounds such as:
3-Phenylpropylamine: Another phenylpropylamine derivative with similar structural features.
1-Methyl-3-phenylpropylamine: A related compound with a slightly different structure.
Diphenylpropylamine: The parent compound from which this compound is derived.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
特性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |
InChIキー |
DJMZXBCLPVSJPI-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methylimidazo[1,5-A]pyridine](/img/structure/B8805214.png)







![2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B8805271.png)



